REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH:4]([CH3:8])[NH:3]1.Cl[C:10]1[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=1.C(N(C(C)C)CC)(C)C>CN(C=O)C>[Cl:16][C:15]1[C:10]([N:6]2[CH2:5][CH:4]([CH3:8])[NH:3][CH:2]([CH3:1])[CH2:7]2)=[N:11][CH:12]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
291 mg
|
Type
|
reactant
|
Smiles
|
CC1NC(CNC1)C
|
Name
|
|
Quantity
|
377.4 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1Cl
|
Name
|
|
Quantity
|
1.11 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was irradiated at 165° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After solvent removal the crud product
|
Type
|
CUSTOM
|
Details
|
was purified
|
Type
|
CUSTOM
|
Details
|
via flush column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1)N1CC(NC(C1)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |